molecular formula C23H21FN4O B5542356 7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline

7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline

Cat. No.: B5542356
M. Wt: 388.4 g/mol
InChI Key: YUKQLFLDCOPTNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline is a useful research compound. Its molecular formula is C23H21FN4O and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.16993947 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes for DNA Detection

One notable application is in the development of novel fluorescent probes for DNA detection. For instance, the synthesis of novel benzimidazo[1,2-a]quinolines, which share structural similarities with the compound , has been accomplished. These compounds exhibit significant fluorescence emission intensity when bound to ct-DNA, highlighting their potential as DNA-specific fluorescent probes (Perin et al., 2011).

Sensing Technologies

Another area of application is in sensing technologies, particularly for detecting hazardous substances. A study involving a quinoline-benzimidazole conjugate demonstrated visual fluorescence quenching towards picric acid, showcasing its utility as a highly sensitive and selective sensor (Jiang et al., 2019). This indicates the potential of structurally similar compounds for environmental monitoring and safety applications.

Pharmaceutical Developments

Furthermore, derivatives of benzimidazole and quinoline have been explored for their antitumor properties. The synthesis and biological evaluation of new benzimidazole derivatives related to benzimidazo[1,2-a]quinolines have shown significant antiproliferative activity on various tumor cell lines. These findings suggest that modifications to the core structure could yield compounds with enhanced therapeutic efficacy (Hranjec et al., 2010).

Optoelectronic Materials

The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has been identified as valuable for creating novel optoelectronic materials. These materials are used in the development of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, showcasing the versatility of quinoline and its derivatives in advanced technology applications (Lipunova et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. Quinolines and benzimidazoles have been used in various pharmaceutical applications due to their biological activities .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in pharmaceutical and medicinal chemistry. The synthesis process could also be optimized to improve yield and purity .

Properties

IUPAC Name

(7-fluoro-2-methylquinolin-4-yl)-[2-(4-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O/c1-13-5-3-6-18-21(13)27-22(26-18)20-7-4-10-28(20)23(29)17-11-14(2)25-19-12-15(24)8-9-16(17)19/h3,5-6,8-9,11-12,20H,4,7,10H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKQLFLDCOPTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C3CCCN3C(=O)C4=C5C=CC(=CC5=NC(=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.